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Compound of Interest

Compound Name: 2,6-Diethylaniline hydrochloride

Cat. No.: B1253448 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-
diethylaniline hydrochloride. Due to the limited availability of public spectroscopic data for

the hydrochloride salt, this document presents the available data for the free base, 2,6-

diethylaniline, and offers a detailed analysis of the expected spectral modifications upon its

conversion to the hydrochloride salt. This information is crucial for the unambiguous

identification and characterization of this compound in research and development settings.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 2,6-diethylaniline. The predicted

shifts for the hydrochloride salt are based on established principles of spectroscopy and

comparison with analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
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Assignment

2,6-

Diethylaniline

(Free Base)

Chemical Shift

(δ) ppm

Predicted 2,6-

Diethylaniline

Hydrochloride

Chemical Shift

(δ) ppm

Multiplicity Integration

-CH₃ (Ethyl) ~1.25 ~1.30 Triplet 6H

-CH₂ (Ethyl) ~2.57 ~2.70 Quartet 4H

Aromatic H

(para)
~6.63 ~7.00 Triplet 1H

Aromatic H

(meta)
~6.92 ~7.20 Doublet 2H

-NH₂ ~3.54 (broad)
-NH₃⁺ ~7.5-8.5

(broad)
Singlet 2H -> 3H

Note: The chemical shifts for the free base are sourced from publicly available databases.[1]

The predicted shifts for the hydrochloride salt are expected to be downfield due to the electron-

withdrawing effect of the protonated amino group (-NH₃⁺).

¹³C NMR (Carbon-13 NMR) Data

Assignment

2,6-Diethylaniline (Free

Base) Chemical Shift (δ)

ppm

Predicted 2,6-Diethylaniline

Hydrochloride Chemical Shift

(δ) ppm

-CH₃ (Ethyl) ~13.1 ~13.0

-CH₂ (Ethyl) ~24.3 ~24.0

Aromatic C (meta) ~126.0 ~127.0

Aromatic C (para) ~118.3 ~120.0

Aromatic C (ipso, C-NH₂) ~141.6 ~138.0

Aromatic C (ipso, C-Ethyl) ~127.6 ~129.0
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Note: The chemical shifts for the free base are sourced from publicly available databases.[1][2]

The predicted shifts for the hydrochloride salt are based on the expected electronic changes

upon protonation.

Infrared (IR) Spectroscopy

Functional Group

2,6-Diethylaniline

(Free Base)

Wavenumber (cm⁻¹)

Predicted 2,6-

Diethylaniline

Hydrochloride

Wavenumber (cm⁻¹)

Appearance

N-H Stretch ~3400-3500
N⁺-H Stretch ~2800-

3200 (broad)

Strong, sharp (free

base); Strong, broad

(salt)

C-H Stretch

(Aromatic)
~3000-3100 ~3000-3100 Medium

C-H Stretch (Aliphatic) ~2850-2970 ~2850-2970 Strong

C=C Stretch

(Aromatic)
~1600, ~1470 ~1600, ~1470 Medium

N-H Bend ~1620
N⁺-H Bend ~1500-

1600
Medium

Note: The IR data for the free base is based on typical values for substituted anilines. The

formation of the anilinium ion in the hydrochloride salt results in a significant broadening and

shift of the N-H stretching vibrations to lower wavenumbers.

Mass Spectrometry (MS)
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Technique
2,6-Diethylaniline

(Free Base) m/z

Expected 2,6-

Diethylaniline

Hydrochloride

Observation

Fragment

Electron Ionization

(EI)
149.12

The free base will be

detected.
[M]⁺ (Molecular Ion)

EI 134.10

The free base

fragment will be

detected.

[M-CH₃]⁺

Note: In a typical mass spectrometry experiment (e.g., Electron Ionization), the hydrochloride

salt will likely dissociate, and the spectrum will show the molecular ion and fragmentation

pattern of the free base, 2,6-diethylaniline.

Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of 2,6-diethylaniline
hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

Weigh approximately 5-10 mg of 2,6-diethylaniline hydrochloride.

Dissolve the sample in a suitable deuterated solvent (e.g., Deuterated Dimethyl Sulfoxide

(DMSO-d₆) or Deuterated Methanol (CD₃OD), as the hydrochloride salt may have limited

solubility in Chloroform-d (CDCl₃)).

Transfer the solution to a 5 mm NMR tube.
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Add a small amount of a reference standard, such as Tetramethylsilane (TMS), if not already

present in the solvent.

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse experiment.

Spectral Width: 0-12 ppm.

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1-2 seconds.

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

Spectral Width: 0-160 ppm.

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

Relaxation Delay: 2-5 seconds.

Temperature: 298 K.

Data Processing:

Apply Fourier transformation to the Free Induction Decay (FID).

Phase correct the resulting spectrum.

Calibrate the chemical shift scale using the reference standard (TMS at 0.00 ppm).

Integrate the peaks in the ¹H NMR spectrum.

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the

respective protons and carbons in the molecule.
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Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of 2,6-diethylaniline hydrochloride with approximately 200

mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle

until a fine, homogeneous powder is obtained.

Place the powder mixture into a pellet die.

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or

translucent pellet.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

The final spectrum is presented as a plot of transmittance or absorbance versus

wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.

Sample Introduction:

Direct Infusion: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or

acetonitrile) and infuse it directly into the ion source.
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Gas Chromatography-Mass Spectrometry (GC-MS): If the sample is sufficiently volatile and

thermally stable, it can be introduced via a GC column for separation prior to ionization.

EI-MS Acquisition Parameters:

Ionization Energy: 70 eV.

Mass Range: m/z 40-400.

Source Temperature: 200-250 °C.

Data Analysis:

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the free

base.

Analyze the fragmentation pattern to identify characteristic fragment ions.

Compare the obtained spectrum with library databases for confirmation.

Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic characterization

of a chemical compound like 2,6-diethylaniline hydrochloride.
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General Workflow for Spectroscopic Characterization

Sample Handling

Spectroscopic Analysis

Data Processing & Interpretation

Final Output

Sample Acquisition
(2,6-Diethylaniline HCl)

Sample Preparation
(Dissolution/Pelletizing)

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Data Processing
(FT, Phasing, Calibration)

Spectral Interpretation
(Structure Elucidation)

Technical Report & Data Summary

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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